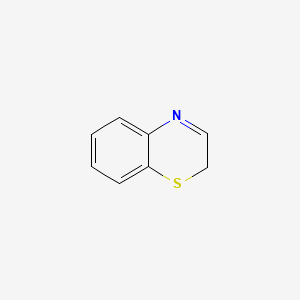

2H-1,4-Benzothiazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2H-1,4-Benzothiazine, also known as this compound, is a useful research compound. Its molecular formula is C8H7NS and its molecular weight is 149.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Applications

2H-1,4-benzothiazine derivatives have been extensively studied for their pharmacological properties. The following table summarizes key medicinal applications along with some representative compounds and their activities:

Case Studies

- Antibacterial Activity : A study synthesized several this compound derivatives that showed varying degrees of antibacterial activity. For instance, compounds exhibited minimum inhibitory concentrations (MIC) ranging from 31.25 µg/ml to 250 µg/ml against different bacterial strains including Acinetobacter and Staphylococcus aureus .

- Anticancer Properties : Research has indicated that certain benzothiazine derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways. For example, a derivative was shown to inhibit cell proliferation in breast cancer cell lines effectively .

Material Science Applications

The unique chromophoric properties of this compound have led to its exploration in material science. The following applications are noteworthy:

Case Studies

- Smart Packaging : Recent advancements have shown that 1,4-benzothiazines can be integrated into packaging materials to create smart sensors that change color in response to pH changes, indicating spoilage or contamination .

- Electrochromic Devices : The incorporation of benzothiazine derivatives into electrochromic systems has demonstrated significant potential for use in smart windows and displays due to their ability to reversibly change color upon electrical stimulation .

Bioimaging Applications

The fluorescence properties of this compound make it an attractive candidate for bioimaging applications. Key uses include:

| Application | Description |

|---|---|

| Fluorescent Probes | Used for detecting hypochlorite levels in cells |

| Imaging Neuromelanin | Visualization of neuromelanin in brain tissues using soft X-ray spectromicroscopy |

Case Studies

- Fluorescent Probes : A study developed a fluorescent probe based on a benzothiazine scaffold that selectively detects hypochlorite ions in living cells. This probe exhibited high selectivity and sensitivity, making it valuable for monitoring oxidative stress-related conditions .

- Neuromelanin Imaging : Researchers have utilized the unique spectral features of benzothiazines to visualize neuromelanin in brain tissues, providing insights into neurodegenerative diseases such as Parkinson's disease .

Análisis De Reacciones Químicas

Alkylation Reactions

-

Alkylation of 2-(substituted)-1,4-benzothiazin-3-ones with propargyl bromide under phase transfer catalysis conditions, using tetrabutylammonium bromide (TBAB) as a catalyst and potassium carbonate as a base in dimethylformamide, yields dipolarophiles .

Cycloaddition Reactions

-

1,3-dipolar cycloaddition reactions between 4-propargyl-2-(substituted)-1,4-benzothiazin-3-ones and azides yield 1,2,3-triazolyl-1,4-benzothiazin-3-one derivatives . These reactions can be conducted under thermal or catalytic conditions (CuI) .

Oxidation Reactions

-

Oxidation of 3-substituted 2H-1,4-benzothiazines using chloranil as a dehydrogenating agent yields Δ2,2'-bi-(2H-1,4-benzothiazine) derivatives . This reaction produces both cis- and trans-isomers .

Reactions on the Thiazine Ring

-

Ring Expansion: Ring expansion of benzothiazoles in the presence of 3-oxo-3-arylpropanenitriles, promoted by iodine/potassium persulfate in methanol at 80 °C, yields 1,4-benzothiazines .

-

Cyclocondensation: Cyclocondensation of 1,3-dicarbonyl compounds with substituted diaryl disulfides in water, in the presence of β-cyclodextrin, yields 2,3-disubstituted benzo-1,4-thiazines .

Methylation

-

Methylation reactions can be carried out by adding methyl iodide to a solution of neutral amines in acetonitrile, with nitrogen purging to yield benzothiazine salts .

Diverse Biological Activities

-

1,4-benzothiazine derivatives possess diverse biological activities, including anti-hypertensive, anti-HIV, anti-inflammatory, antimicrobial, anti-rheumatic, and antioxidant properties .

-

2H-1,4-Benzothiazin-3(4H)-one derivatives have been explored for applications in medicinal chemistry.

-

Thiadiazole hybrid compounds with benzothiazine derivatives act as acetylcholinesterase inhibitors .

-

Some compounds with 9H-thieno[3,2-b] benzothiazine structure exhibit biological activities .

Examples of Chemical Reactions

Propiedades

Número CAS |

255-17-4 |

|---|---|

Fórmula molecular |

C8H7NS |

Peso molecular |

149.21 g/mol |

Nombre IUPAC |

2H-1,4-benzothiazine |

InChI |

InChI=1S/C8H7NS/c1-2-4-8-7(3-1)9-5-6-10-8/h1-5H,6H2 |

Clave InChI |

FBOSKQVOIHEWAX-UHFFFAOYSA-N |

SMILES |

C1C=NC2=CC=CC=C2S1 |

SMILES canónico |

C1C=NC2=CC=CC=C2S1 |

Key on ui other cas no. |

255-17-4 |

Sinónimos |

1,4-benzothiazine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.